Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholine ring, a phenyl group, and a pyrido[3,2-d]pyrimidine core, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with morpholine under reflux conditions in the presence of a suitable solvent such as butanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify specific functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, typically used in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. One of the primary targets is phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can disrupt these cellular processes, leading to the suppression of tumor growth and proliferation. Additionally, the compound may interact with other protein kinases, further contributing to its anticancer activity.
Comparison with Similar Compounds
Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:
4-(Benzylamino)-7-methyl-2-phenylpyrido[2,3-d]-pyrimidin-5(8H)-one: Known for its antiproliferative activity.
2-(4′-Morpholin-4″-yl-5H-chromeno[2,3-d]pyrimidin-2′-yl)phenol: Exhibits neuroprotective and anti-inflammatory properties.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: A potent inhibitor of PI3 kinase p110alpha, used in cancer treatment.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit multiple protein kinases, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C19H18N4O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H18N4O3/c1-25-19(24)15-8-7-14-16(20-15)18(23-9-11-26-12-10-23)22-17(21-14)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
InChI Key |
SJCLUXGLTNBZDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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